![molecular formula C12H13ClN2O2 B3038380 3-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione CAS No. 860787-34-4](/img/structure/B3038380.png)
3-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione
説明
This compound is known as 3-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione . It is a chemical compound with the linear formula C12H13ClN2O2 .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods such as NMR . The compound’s structure can also be determined using X-ray diffraction .科学的研究の応用
Toxicological Evaluation
A study by Karanewsky et al. (2016) evaluated the toxicological aspects of 3-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione and its analogs. The compounds were tested for their safety in food and beverage applications. They were found to undergo oxidative metabolism and were not mutagenic or clastogenic in vitro and in vivo (Karanewsky et al., 2016).
Inhibitor of Human Heart Chymase
Niwata et al. (1997) synthesized and evaluated 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives as inhibitors of human heart chymase. These compounds showed high selectivity and potency in inhibiting chymase, suggesting their potential therapeutic applications (Niwata et al., 1997).
Hypoglycemic Activity
Kashif et al. (2008) synthesized compounds related to 3-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione and found that some of these compounds stimulated insulin release, indicating their potential use in treating diabetes (Kashif et al., 2008).
Antibacterial and Antitubercular Activity
Research by Uwabagira and Sarojini (2019) on a similar compound demonstrated antibreast cancer and anti-inflammatory activities. This implies the potential of derivatives of 3-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione in cancer treatment (Uwabagira & Sarojini, 2019). Additionally, Samala et al. (2014) synthesized and evaluated analogs of this compound for antitubercular activity, further highlighting its potential in infectious disease treatment (Samala et al., 2014).
将来の方向性
作用機序
Target of Action
The compound “3-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione” is also known as Clomazone . It is primarily used as a herbicide to control broad-leaved weeds and grasses in a variety of crops .
Mode of Action
Clomazone acts by suppressing the biosynthesis of chlorophyll and other plant pigments . This disruption in pigment production inhibits the growth of weeds and grasses, making Clomazone an effective herbicide .
Biochemical Pathways
It is known that clomazone interferes with the biosynthesis of chlorophyll and other plant pigments . These pigments are crucial for photosynthesis, a process that plants use to convert light energy into chemical energy. By inhibiting pigment production, Clomazone disrupts photosynthesis, leading to the death of the plant.
Pharmacokinetics
It is known that clomazone is highly soluble in water and quite volatile . This means it can easily be carried by water and air, which can lead to its spread in the environment .
Result of Action
The primary result of Clomazone’s action is the death of broad-leaved weeds and grasses. By inhibiting the production of chlorophyll and other plant pigments, Clomazone disrupts the plants’ ability to perform photosynthesis . Without photosynthesis, the plants cannot produce the energy they need to grow and survive, leading to their death .
Action Environment
The effectiveness of Clomazone can be influenced by various environmental factors. For example, its volatility means it can be prone to drift, potentially affecting non-target plants . This means that its presence and effects can vary depending on the specific environmental conditions .
特性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2)10(16)15(11(17)14-12)7-8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUOOWGEDADPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001177028 | |
| Record name | 3-[(4-Chlorophenyl)methyl]-5,5-dimethyl-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001177028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione | |
CAS RN |
860787-34-4 | |
| Record name | 3-[(4-Chlorophenyl)methyl]-5,5-dimethyl-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860787-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Chlorophenyl)methyl]-5,5-dimethyl-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001177028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-[4-(2-Aminoethyl)-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]ethanamine](/img/structure/B3038301.png)

![4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol](/img/structure/B3038306.png)
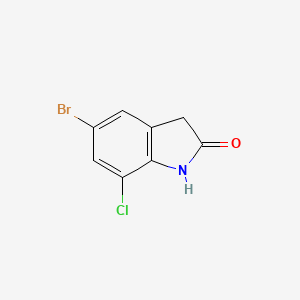

![(3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one](/img/structure/B3038311.png)
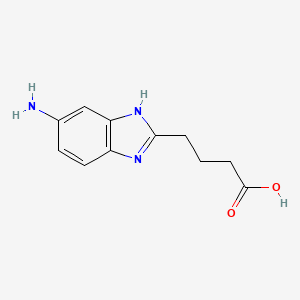
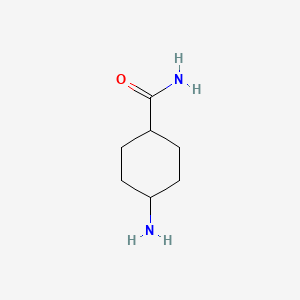
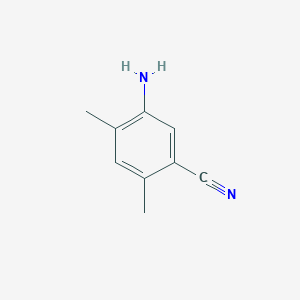

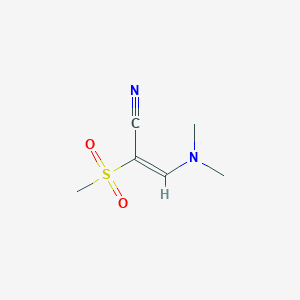
![6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3038319.png)
![[(3-Oxo-1-phenylbutylidene)amino]thiourea](/img/structure/B3038320.png)